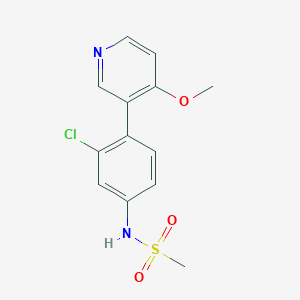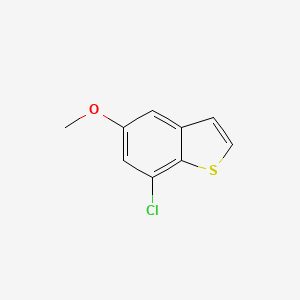
N-(3-chlorobenzyl)-4-(chloromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorobenzyl)-4-(chloromethyl)benzamide is an organic compound that features a benzamide core with chloromethyl and chlorobenzyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorobenzyl)-4-(chloromethyl)benzamide typically involves the reaction of 3-chlorobenzylamine with 4-chloromethylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
化学反应分析
Types of Reactions
N-(3-chlorobenzyl)-4-(chloromethyl)benzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be a site for nucleophilic attack, leading to the formation of substituted derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic substitution: Substituted benzamides with various functional groups.
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with simpler alkyl groups.
科学研究应用
N-(3-chlorobenzyl)-4-(chloromethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(3-chlorobenzyl)-4-(chloromethyl)benzamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The benzamide core can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
相似化合物的比较
Similar Compounds
- N-(3-chlorobenzyl)-4-methylbenzamide
- N-(3-chlorobenzyl)-4-(bromomethyl)benzamide
- N-(3-chlorobenzyl)-4-(hydroxymethyl)benzamide
Uniqueness
N-(3-chlorobenzyl)-4-(chloromethyl)benzamide is unique due to the presence of both chloromethyl and chlorobenzyl groups, which confer distinct reactivity and binding properties. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
分子式 |
C15H13Cl2NO |
|---|---|
分子量 |
294.2 g/mol |
IUPAC 名称 |
4-(chloromethyl)-N-[(3-chlorophenyl)methyl]benzamide |
InChI |
InChI=1S/C15H13Cl2NO/c16-9-11-4-6-13(7-5-11)15(19)18-10-12-2-1-3-14(17)8-12/h1-8H,9-10H2,(H,18,19) |
InChI 键 |
BEIIVPMXBLYBEA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)C2=CC=C(C=C2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


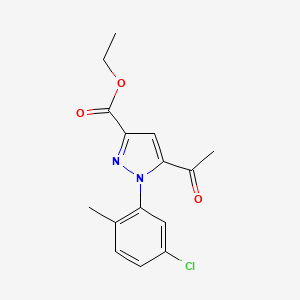

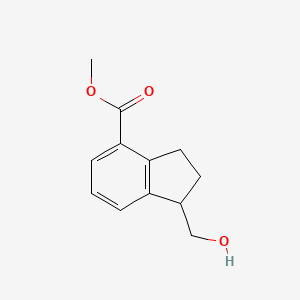
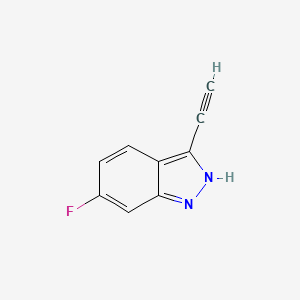
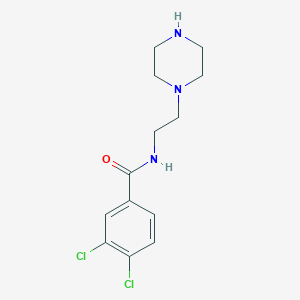
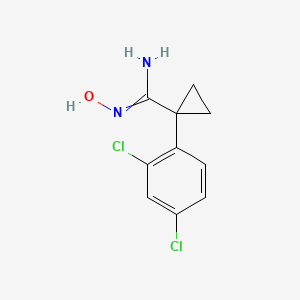
![5-[(Pyridin-2-yl)oxy]naphthalen-2-amine](/img/structure/B13883083.png)


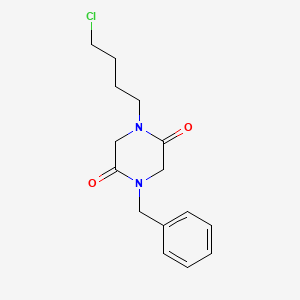
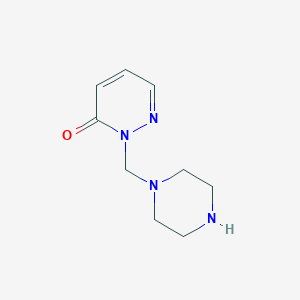
![5-Methoxy-1-phenylpyrrolo[2,3-b]pyridine](/img/structure/B13883113.png)
